(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE
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Overview
Description
(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE is a complex organic compound that features a pyridyl group substituted with an ethylthio group and a phenyl group substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the ethylthio group through a nucleophilic substitution reaction. The trifluoromethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The formamide group can be reduced to an amine.
Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, organometallic reagents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of the formamide group would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2-METHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE
- (2-ETHYLTHIO(3-PYRIDYL))-N-(4-METHOXY)PHENYL)FORMAMIDE
Uniqueness
(2-ETHYLTHIO(3-PYRIDYL))-N-(4-(TRIFLUOROMETHOXY)PHENYL)FORMAMIDE is unique due to the presence of both the ethylthio and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-2-23-14-12(4-3-9-19-14)13(21)20-10-5-7-11(8-6-10)22-15(16,17)18/h3-9H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLFKYQPMAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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